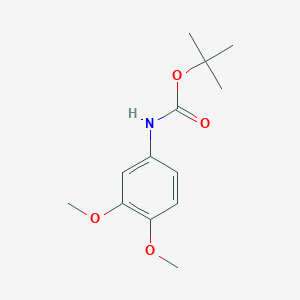

Mevalonic-2-13C lactone

説明

Mevalonic-2-13C lactone (M2L) is a synthetic molecule that has been used in a variety of scientific research applications. It has been used as a tool for the investigation of metabolic pathways, as well as for the study of gene expression, protein structure, and enzyme activity. In addition, M2L has been used to study the biochemical and physiological effects of various compounds and drugs. This article will provide an overview of M2L, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

科学的研究の応用

Biosynthesis Studies

- Fusicoccin Biosynthesis : Mevalonic-2-13C lactone was utilized to study the biosynthesis of fusicoccin, a diterpene glucoside, revealing insights into the incorporation of mevalonoid units into the fusicoccin structure. This research provides evidence for the cyclisation of a polyprenyl pyrophosphate precursor in a manner distinct from previously observed biosynthetic pathways (Banerji et al., 1976).

- Andrographolide Biosynthesis : In Andrographis paniculata, a plant known for its medicinal properties, mevalonic-2-13C lactone was used to trace the biosynthesis of andrographolide, a diterpene lactone. The study suggests that the deoxyxylulose pathway (DXP) is a significant contributor to andrographolide biosynthesis, with some involvement of the mevalonic acid (MVA) pathway, indicating cross-talk between plastids and cytoplasm (Srivastava & Akhila, 2010).

Analytical Methods

- Mevalonic Acid Quantification : A stable isotope dilution assay using mevalonic-2-13C lactone as a standard was developed for the quantification of mevalonic acid in various biological matrices. This method facilitates the study of mevalonic aciduria and the evaluation of therapeutic interventions for hypercholesterolemia (Hoffmann et al., 1991).

- Mevalonic Acid in Human Plasma and Urine : Liquid chromatography/tandem mass spectrometry methods were validated for determining mevalonic acid in human plasma and urine, using a hepta-deuterated analog of mevalonic acid as the internal standard. This work highlights the importance of mevalonic acid as a biomarker in cholesterol biosynthesis and drug development (Jemal et al., 2003).

特性

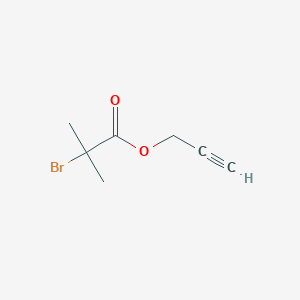

IUPAC Name |

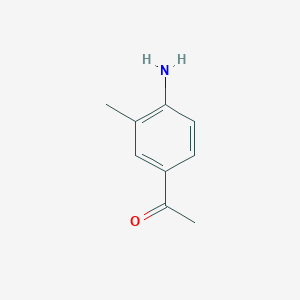

4-hydroxy-4-methyl(313C)oxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-6(8)2-3-9-5(7)4-6/h8H,2-4H2,1H3/i4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYVXNLLUYHCIIH-AZXPZELESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOC(=O)C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCOC(=O)[13CH2]1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60487212 | |

| Record name | Mevalonolactone-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60487212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mevalonolactone-2-13C | |

CAS RN |

53771-22-5 | |

| Record name | Mevalonolactone-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60487212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,7-Dimethoxy-1H-benzo[D]imidazole](/img/structure/B1610536.png)

![5,7-Dichloro-3-methylimidazo[1,5-c]pyrimidine](/img/structure/B1610540.png)